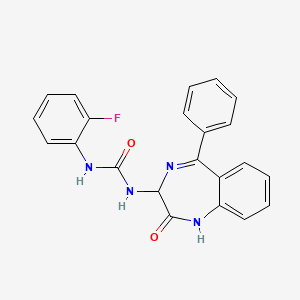

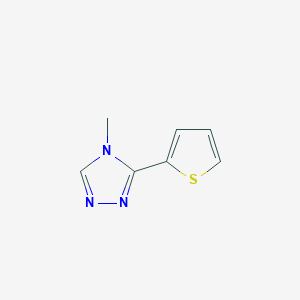

6-甲氧基-N-(3-甲氧基苯乙基)嘧啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives is a topic of significant interest due to their potential anticancer properties. In the first paper, a series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized starting from 2(1H) pyridone. This process involved several steps, including hydrolysis, decarboxylation, and selective O-alkylation, followed by rearrangement to produce pyridine-2-amine. Subsequent reaction with ethoxy methylene malonic diethyl ester (EMME) and cyclization under microwave irradiation (MWI) conditions yielded a key intermediate. This intermediate was then coupled with various substituted aliphatic amines to form the title compounds, which exhibited promising anticancer activity against human cancer cell lines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. In the second paper, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 1-N-acylated-pyrimidine derivatives is discussed. This transformation was achieved under Friedel-Craft-like conditions, leading to regiospecific acylation. The study also reports the formation of 4-O-acylated-pyrimidines under different acylation conditions. Some of these compounds were further converted into 1-N-acyl-protected-isouridine analogues, demonstrating the versatility of pyrimidine chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives are complex and require precise conditions. The third paper describes the use of acetyl acetone and urea as raw materials to synthesize 4,6-dimethyl-2-hydroxy pyrimidine intermediates. These intermediates were then reacted with chloroacetic acid to produce 4,6-dimethyl-2-carboxymethoxy pyrimidine. The structures of the intermediates and the final product were characterized using various analytical techniques, including melting point determination, infrared spectra, and elemental analysis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide, they do provide insight into the properties of related pyrimidine derivatives. These properties are typically characterized by analytical methods such as melting point determination, infrared spectroscopy, and elemental analysis, as mentioned in the third paper. The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents, which can affect their solubility, stability, and reactivity .

科学研究应用

合成和生物活性

从“6-甲氧基-N-(3-甲氧基苯乙基)嘧啶-4-甲酰胺”衍生的新化合物已经合成用于潜在的生物活性。例如,一项研究概述了合成各种杂环化合物,展示出显著的镇痛和抗炎活性。这些化合物被测试为环氧化酶-1/环氧化酶-2 (COX-1/COX-2) 抑制剂,其中一些显示出对COX-2选择性、镇痛活性和抗炎活性的高抑制活性,与标准药物如双氯芬酸钠相当(A. Abu‐Hashem等,2020)。

抗菌性能

研究还探讨了衍生物的抗菌性能,表明对克雷伯氏肺炎杆菌、金黄色葡萄球菌和铜绿假单胞菌等病原体具有中等至良好的抗菌性能(Subhadip Roy et al., 2014)。

分子识别和结构分析

已进行了双嘧啶化合物的分子识别和理论研究,为这些化合物的相互作用和在设计新的抗菌剂中的潜在应用提供了见解(Subhadip Roy et al., 2014)。

抗癌活性

已合成衍生物并评估其对癌细胞系的体外细胞毒活性。一些化合物显示出有希望的抗癌活性,表明进一步开发为治疗剂的潜力(G. Santhosh kumar et al., 2015)。

电致变色性能

含有“6-甲氧基-N-(3-甲氧基苯乙基)嘧啶-4-甲酰胺”衍生物的芳香族聚酰胺已被研究其电致变色性能。这些材料表现出多阶段氧化着色,表明它们在电致变色器件中的潜在应用(Cha-Wen Chang & Guey‐Sheng Liou, 2008)。

属性

IUPAC Name |

6-methoxy-N-[2-(3-methoxyphenyl)ethyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-12-5-3-4-11(8-12)6-7-16-15(19)13-9-14(21-2)18-10-17-13/h3-5,8-10H,6-7H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFDERKXTUXKLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C2=CC(=NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-methoxyphenethyl)pyrimidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)

![N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2548889.png)

![4-tert-butyl-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2548890.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![(E)-methyl 2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2548896.png)